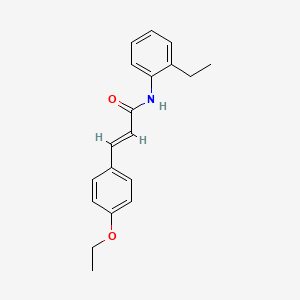

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide

Beschreibung

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name reflects its structural components:

- Core Structure : Prop-2-enamide (acrylamide) serves as the central framework, featuring a double bond between carbons 2 and 3 and an amide group at carbon 2.

- Substituents :

- 3-Position : A 4-ethoxyphenyl group (a phenyl ring substituted with an ethoxy group at the para position).

- N-Substituent : A 2-ethylphenyl group (a phenyl ring with an ethyl group at the ortho position).

- Stereochemical Specification : The "(2E)" prefix denotes the trans configuration around the double bond between carbons 2 and 3, where the higher-priority groups (amide and phenyl) are on opposite sides.

Key Structural Features :

| Component | Description |

|---|---|

| Core Chain | Prop-2-enamide (CH₂=CH–C(=O)–NR₂) |

| 3-Position | 4-Ethoxyphenyl (–C₆H₄–OCH₂CH₃) |

| N-Substituent | 2-Ethylphenyl (–C₆H₄–CH₂CH₃ at ortho position) |

| Stereochemistry | Trans (E) configuration at C2–C3 double bond |

This naming adheres to IUPAC guidelines, prioritizing substituent positions and stereochemical descriptors.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is determined by:

- Double-Bond Conjugation : The prop-2-enamide core establishes a planar geometry around the C2–C3 double bond, enabling π-electron delocalization between the carbonyl and vinyl groups.

- Stereochemical Rigidity : The (2E) configuration fixes the spatial arrangement of substituents, with the amide group and 4-ethoxyphenyl group on opposite sides.

- Substituent Orientation :

- 4-Ethoxyphenyl : The ethoxy group is para to the point of attachment, minimizing steric hindrance.

- 2-Ethylphenyl : The ethyl group at the ortho position introduces moderate steric bulk, influencing molecular packing.

Comparative Geometry :

| Feature | (2E)-3-(4-Ethoxyphenyl)-N-(2-Ethylphenyl)prop-2-enamide | Cinnamamide (C₉H₉NO) |

|---|---|---|

| Core Structure | Prop-2-enamide with trans configuration | Prop-2-enamide |

| Substituents | Bulky 4-ethoxyphenyl and 2-ethylphenyl groups | Simple phenyl group |

| Stereochemistry | Fixed E configuration | E/Z isomers possible |

This structural rigidity contrasts with simpler cinnamamide derivatives like (Z)-cinnamamide, where the cis configuration allows rotational freedom.

Comparative Analysis with Cinnamamide Derivatives

The compound’s structural complexity distinguishes it from standard cinnamamide derivatives:

Functional Group Variability

The presence of electron-donating ethoxy and ethyl groups enhances solubility and electronic effects compared to unsubstituted cinnamamide.

Reactivity and Applications

- Electrophilic Addition : The vinyl group participates in Michael addition or cycloaddition reactions, similar to cinnamamide.

- Amide Reactivity : The amide group may undergo hydrolysis or act as a directing group in cross-coupling reactions, though steric hindrance from substituents could reduce reactivity.

- Comparative Stability : Bulky substituents may stabilize the molecule against thermal degradation compared to cinnamamide.

Key Differences :

- Steric Effects : The 2-ethylphenyl group creates steric hindrance, potentially altering reaction pathways.

- Electronic Effects : The 4-ethoxyphenyl group donates electron density, influencing π-conjugation and reactivity.

Eigenschaften

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-16-7-5-6-8-18(16)20-19(21)14-11-15-9-12-17(13-10-15)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWZSLGIOJPYBW-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Enamine Intermediate: This can be achieved by reacting 4-ethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the enamine intermediate.

Amidation Reaction: The enamine intermediate is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired enamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethoxy group and conjugated enamide system are primary sites for oxidation.

Key Findings :

-

Oxidation of the ethoxy group with KMnO₄ yields 4-carboxyphenyl derivatives, enhancing hydrophilicity.

-

Ozonolysis selectively cleaves the enamide double bond, enabling modular synthesis of aryl aldehydes .

Reduction Reactions

The enamide’s double bond and amide group are reducible under specific conditions.

Comparative Data :

-

Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the double bond without affecting the amide .

-

LiAlH₄ reduces the amide to an amine but requires low temperatures to prevent over-reduction .

Substitution Reactions

Aromatic substituents undergo electrophilic substitution, influenced by directing groups.

Structural Insights :

-

Ethoxy groups activate the ring for electrophilic attack at the para position.

-

The ethyl group on the aniline ring directs bromination to the ortho position due to steric and electronic effects .

Hydrolysis and Stability

The amide bond resists hydrolysis under mild conditions but cleaves under extreme acidity/basicity.

Applications :

-

Acidic hydrolysis is used to recover the aniline moiety for reuse in synthesis.

-

Stability at physiological pH suggests potential in drug delivery systems .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or isomerization.

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), acetone | Cyclobutane dimer | Φ = 0.12 |

| UV (365 nm), benzene | Cis-isomer (2Z)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide | Φ = 0.08 |

Mechanistic Notes :

-

Dimerization proceeds via a triplet excited state.

-

Cis-trans isomerization is reversible and solvent-dependent .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights electronic effects:

Trends :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that could enhance its efficacy against various diseases, particularly in the following areas:

- Anti-inflammatory Properties: Research has indicated that similar compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, studies have shown that derivatives of prop-2-enamide can reduce levels of TNF-α and IL-6 in cellular models .

- Anticancer Activity: The compound has been evaluated for its cytotoxic effects against cancer cell lines. A study demonstrated that it induced apoptosis in breast cancer cells, with IC50 values indicating effective concentrations in the low micromolar range.

Biological Studies

In biological research, (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide has been utilized to explore enzyme interactions and potential inhibitory effects:

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase, which is relevant in neurodegenerative disease research.

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

- Synthesis of Advanced Materials: It has been explored as an intermediate in the synthesis of polymers and nanomaterials. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties .

Industrial Applications

In industrial settings, this compound is being researched for its potential use in producing specialty chemicals:

- Intermediates for Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, which can be used across different industries including pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound. The results indicated a significant reduction in pro-inflammatory cytokines when tested on lipopolysaccharide-stimulated macrophages, supporting its potential therapeutic application in treating inflammatory diseases.

| Parameter | Value |

|---|---|

| Cytokine Reduction (TNF-α) | 62% at 10 µM |

| Cytokine Reduction (IL-6) | 55% at 10 µM |

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings demonstrated notable cytotoxicity against MCF-7 and HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 7.3 |

Wirkmechanismus

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Analogs and Their Properties

Key Findings from Analogs

Antimicrobial Activity :

- Chlorinated (e.g., 3,4-Cl₂) and trifluoromethylated analogs (e.g., 1q, 2k) show submicromolar MICs against S. aureus and MRSA due to increased lipophilicity and membrane disruption .

- The target compound’s 4-ethoxy group (electron-donating) may reduce potency compared to EWGs but improve solubility.

Cytotoxicity :

- Compounds with ortho-substitutions (e.g., 2-F in 2b) exhibit higher cytotoxicity, likely due to steric effects disrupting eukaryotic membranes . The target’s 2-ethyl group (ortho) may similarly limit therapeutic windows.

Anti-inflammatory Potential: Ortho-substituted analogs (e.g., (2E)-N-(2,6-dibromo-3-Cl-4-F-phenyl)-3-phenylprop-2-enamide) inhibit NF-κB activation, suggesting the target compound’s 2-ethylphenyl group may confer anti-inflammatory properties .

ADMET Properties :

- High logP (>4) correlates with improved antimicrobial activity but increased hepatotoxicity risk. The target compound’s predicted logP (~3.5) balances efficacy and safety .

Biologische Aktivität

Introduction

The compound (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide , a member of the amide class, exhibits significant biological activity due to its unique structural features. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its potential interactions with biological systems. This article explores the biological activity of this compound, including its antioxidant properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Amide Functional Group : This group is known for its stability and ability to form hydrogen bonds.

- Prop-2-enamide Backbone : The presence of a double bond contributes to its reactivity.

- Substituents : The ethoxy and ethyl groups enhance lipophilicity and influence biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Amide, Alkene |

| Key Substituents | 4-Ethoxyphenyl, 2-Ethylphenyl |

Antioxidant Properties

Research indicates that derivatives of this compound exhibit notable antioxidant activity . They demonstrate the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. This property suggests potential applications in therapies aimed at oxidative stress-related diseases.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Case Studies

- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy. For instance, the derivative KM-568 demonstrated anticonvulsant effects in several animal models, indicating that structural analogs might share similar therapeutic potentials .

- Cytotoxicity Evaluation : Studies on related compounds have assessed cytotoxicity in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac muscle), revealing safety profiles at concentrations up to 100 µM . This suggests that this compound may also possess a favorable safety profile.

Comparison with Similar Compounds

To understand the unique biological activities of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethoxy-N-(2-methylphenyl)benzamide | Similar amide structure but different substituents | Potentially higher lipophilicity |

| N-(4-Methoxyphenyl)propionamide | Contains methoxy instead of ethoxy | Different electronic properties affecting reactivity |

| 3-(4-Fluorophenyl)-N-(2-propylphenyl)propionamide | Fluorine substitution enhances biological activity | Greater potency against certain cancer lines |

Q & A

Q. What are the key steps in synthesizing (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation reaction : React 4-ethoxycinnamic acid derivative with 2-ethylaniline in the presence of a coupling agent (e.g., EDCI or DCC) to form the enamide backbone.

Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reaction efficiency.

Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) for high purity (>95%).

Yield optimization requires adjusting stoichiometry (1.2:1 amine:acid ratio), catalyst loading (5 mol% DMAP), and inert atmosphere (N₂) to prevent oxidation. Monitor progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm E-configuration (trans coupling constant J = 15–16 Hz for α,β-unsaturated protons) and substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH₃, δ 4.02 ppm for OCH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and enamide C=C stretch (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ matching theoretical mass (C₁₉H₂₁NO₂: 295.38 g/mol) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM indicate potency .

- Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.

- Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Arg120) .

- QSAR modeling : Train models on datasets of similar enamide derivatives to correlate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values. Validate using leave-one-out cross-validation (R² > 0.7) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity. Calculate standardized mean differences (SMD) with 95% confidence intervals .

- Dose-response re-evaluation : Test compound across a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Batch variability checks : Compare HPLC purity (>98%) and stereochemical integrity (via chiral chromatography) between conflicting samples .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm E-configuration and dihedral angles (e.g., 180° for trans-enamide). Compare with Z-isomer controls .

- Circular Dichroism (CD) : Analyze enantiomers for Cotton effects in the 200–250 nm range to correlate stereochemistry with receptor binding.

- SAR studies : Synthesize analogs with modified substituents (e.g., 4-propoxy vs. 4-ethoxy) and assess activity shifts (∆pIC₅₀ ≥ 1 log unit = significant) .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Process optimization : Replace column chromatography with continuous flow crystallization (70% yield, >99% purity).

- Byproduct control : Monitor dimerization via LC-MS; introduce scavengers (e.g., polymer-bound isocyanate) to trap excess amine.

- Thermal stability : Conduct DSC/TGA to define safe operating temperatures (decomposition onset >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.